2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide
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Overview
Description
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide is a complex organic compound that features both imidazolidinone and tetrahydrothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone ring, followed by the introduction of the p-tolyl group. The tetrahydrothiophene moiety is then synthesized separately and coupled with the imidazolidinone derivative through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-3-(phenyl)imidazolidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-2-4-12(5-3-11)19-8-7-18(16(19)22)10-14(20)17-13-6-9-23-15(13)21/h2-5,13H,6-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYSPBRROHRQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3CCSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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